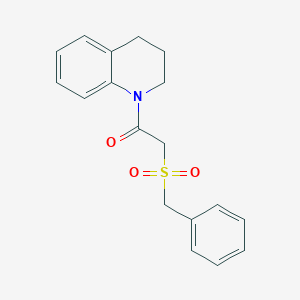

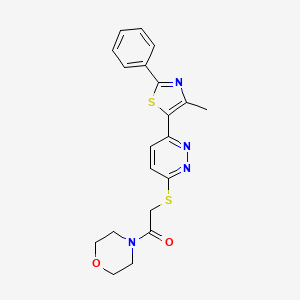

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as BSQ, is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic organic molecule that belongs to the class of quinolines and has a molecular weight of 355.45 g/mol.

Aplicaciones Científicas De Investigación

Antioxidant, Antifungal, and Antibacterial Activities

A study by Kumar and Vijayakumar (2017) synthesized a series of arylsulfonamide-based quinolines, which demonstrated significant antioxidant, antifungal, and antibacterial properties. One compound showcased prominent free radical scavenging activity, another exhibited considerable antifungal activity against A. niger, and two compounds showed excellent antibacterial activity against Klebsiella planticola. This indicates the compound's potential in developing treatments against microbial infections and oxidative stress-related conditions (Kumar & Vijayakumar, 2017).

Electrochemical Synthesis

Nematollahi et al. (2014) discussed electrochemical synthesis methods involving derivatives of the compound, leading to the formation of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This process showcases the compound's versatility in synthetic chemistry, enabling the creation of various derivatives with potential biological activities (Nematollahi, Momeni, & Khazalpour, 2014).

Synthesis of Quinoline Derivatives

Allgeier et al. (2003) explored the synthesis of diaryl sulfones, demonstrating the compound's utility in creating sulfone derivatives with varied biological activities. The study highlights the compound's role in developing new pharmaceuticals with potential therapeutic applications (Allgeier, Herbert, Nee, Schlecht, & Finley, 2003).

Analgesic and Anti-inflammatory Agents

Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of the compound, testing them for anti-inflammatory, analgesic, and ulcerogenic properties, as well as their ability to release nitric oxide. One derivative showed comparable anti-inflammatory activity to indomethacin and equipotency to glafenine as an analgesic, without inducing stomach ulceration in rats. This study suggests the compound's potential in developing safer anti-inflammatory and analgesic drugs (Abadi, Hegazy, & El-Zaher, 2005).

Synthesis of Tetrahydroquinoline Derivatives

Dalai et al. (2006) described the synthesis of variously substituted tetrahydroquinoline derivatives from phenyl vinyl sulfone and cyclobutene-annelated pyrimidinones. The study demonstrates the compound's role in the efficient synthesis of tetrahydroquinoline derivatives, which are valuable in medicinal chemistry for their diverse biological activities (Dalai, Belov, Nizamov, Rauch, Finsinger, & Meijere, 2006).

Propiedades

IUPAC Name |

2-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-7-2-1-3-8-15)19-12-6-10-16-9-4-5-11-17(16)19/h1-5,7-9,11H,6,10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLHFJDOCURBEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)